D-Glyceric acid (sodium)
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Overview
Description
D-Glyceric acid (sodium) is the sodium salt of D-Glyceric acid, a three-carbon sugar acid with the chemical formula C3H6O4. It is a chiral compound, meaning it has two enantiomers: D-Glyceric acid and L-Glyceric acid. D-Glyceric acid (sodium) is commonly used in organic synthesis and as a plant growth regulator. It is soluble in water and exhibits weak acidity .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Glyceric acid (sodium) can be synthesized through the oxidation of glycerol. One common method involves the use of nitric acid as an oxidant. The reaction proceeds as follows: [ \text{HOCH}_2\text{CH(OH)CH}_2\text{OH} + \text{O}_2 \rightarrow \text{HOCH}_2\text{CH(OH)CO}_2\text{H} + \text{H}_2\text{O} ] This reaction can also be catalyzed using platinum-based catalysts under base-free conditions .
Industrial Production Methods
Industrial production of D-Glyceric acid (sodium) often involves biotechnological processes. Acetic acid bacteria, such as Gluconobacter frateurii, can transform glycerol into D-Glyceric acid under aerobic conditions. Optimization of initial glycerol concentration and aeration rate can yield more than 80 g/L of D-Glyceric acid . Another method involves the use of Escherichia coli engineered to produce D-Glyceric acid from D-Galacturonate .
Chemical Reactions Analysis
Types of Reactions
D-Glyceric acid (sodium) undergoes various chemical reactions, including:
Oxidation: Oxidation of glycerol to produce D-Glyceric acid.
Reduction: Reduction reactions involving its derivatives.
Substitution: Substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Nitric acid, platinum-based catalysts.
Reduction: Hydrogen gas, metal catalysts.
Substitution: Various organic reagents depending on the desired product.
Major Products Formed
Oxidation: D-Glyceric acid.
Reduction: Reduced derivatives of D-Glyceric acid.
Substitution: Various substituted glyceric acid derivatives.
Scientific Research Applications
D-Glyceric acid (sodium) has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a catalyst or reducing agent.
Biology: Acts as a plant growth regulator, promoting plant growth.
Medicine: Investigated for its potential biological activities and therapeutic applications.
Industry: Used in the production of bio-related functional materials, such as surfactants and enzyme inhibitors
Mechanism of Action
The mechanism by which D-Glyceric acid (sodium) exerts its effects involves its interaction with various molecular targets and pathways. In plants, it promotes growth by acting as a plant growth regulator. In biological systems, it may interact with enzymes and other proteins, influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
L-Glyceric acid: The enantiomer of D-Glyceric acid.
Tartronic acid: A related three-carbon sugar acid.
Glyceraldehyde: An intermediate in the oxidation of glycerol.
Uniqueness
D-Glyceric acid (sodium) is unique due to its specific chiral configuration and its ability to be produced biotechnologically. Its applications in organic synthesis, plant growth regulation, and bio-related materials make it a versatile compound .
Properties
Molecular Formula |
C3H5NaO4 |
---|---|
Molecular Weight |
128.06 g/mol |
IUPAC Name |
sodium;(2R)-2,3-dihydroxypropanoate |
InChI |
InChI=1S/C3H6O4.Na/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/q;+1/p-1/t2-;/m1./s1 |
InChI Key |
IUEMQUIQAPPJDL-HSHFZTNMSA-M |
Isomeric SMILES |
C([C@H](C(=O)[O-])O)O.[Na+] |
Canonical SMILES |
C(C(C(=O)[O-])O)O.[Na+] |
Origin of Product |
United States |
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